molecular formula C9H17NO2 B2408709 2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester CAS No. 86000-16-0

2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester

Cat. No.: B2408709
CAS No.: 86000-16-0
M. Wt: 171.24
InChI Key: AMRCSFBRIBGWOS-UHFFFAOYSA-N
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Description

2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methyl ester functional group

Properties

IUPAC Name

methyl 2-methyl-2-pyrrolidin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,8(11)12-3)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRCSFBRIBGWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86000-16-0
Record name methyl 2-methyl-2-(pyrrolidin-2-yl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester typically involves the esterification of 2-Methyl-2-pyrrolidin-2-yl-propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-Methyl-2-pyrrolidin-2-yl-propionic acid+MethanolH2SO42-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester+Water\text{2-Methyl-2-pyrrolidin-2-yl-propionic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Methyl-2-pyrrolidin-2-yl-propionic acid+MethanolH2​SO4​​2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: 2-Methyl-2-pyrrolidin-2-yl-propionic acid and methanol.

    Reduction: 2-Methyl-2-pyrrolidin-2-yl-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Prodrug Development
One significant application of 2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester is its role as a prodrug for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Research indicates that derivatives of this compound enhance the anti-inflammatory potential of ibuprofen by modifying its pharmacokinetic properties. For instance, the synthesis of 2-(4-sec-butyl-phenyl)-propionic acid-pyrrolidin-2-yl-carbamoyl methyl ester has shown promising results in improving the efficacy and reducing side effects associated with traditional NSAIDs .

1.2 Neuropharmacology
The compound has been investigated for its potential in treating neurodegenerative diseases. It acts on various neurotransmitter systems, making it a candidate for developing treatments for conditions like Alzheimer's disease. Studies have focused on its ability to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's .

Organic Synthesis

2.1 Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in synthesizing various biologically active compounds, including g-secretase inhibitors and antagonists for human receptors involved in pain and inflammation. The compound's structure allows for modifications that can lead to new therapeutic agents .

Table 1: Synthesis Applications

Application AreaSpecific UseExample Compound
Medicinal ChemistryProdrug for NSAIDsIbuprofen derivatives
NeuropharmacologyTreatment for Alzheimer's diseaseAmyloid-beta peptide inhibitors
Organic SynthesisBuilding block for drug discoveryg-secretase inhibitors

Case Studies

3.1 Case Study: Ibuprofen Derivative
A study demonstrated that the synthesis of a specific derivative using this compound significantly improved the anti-inflammatory response compared to ibuprofen alone. The derivative exhibited enhanced solubility and bioavailability, leading to better therapeutic outcomes in animal models .

3.2 Case Study: Neurodegenerative Disease Treatment
In another investigation, researchers explored the compound's effects on neurodegenerative disorders by assessing its ability to modulate neurotransmitter levels and reduce amyloid plaque formation in vitro. Results indicated a notable decrease in amyloid-beta levels when treated with this compound, suggesting its potential utility in Alzheimer’s treatment protocols .

Mechanism of Action

The mechanism of action of 2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pyrrolidine ring may also play a role in binding to specific sites on proteins or other macromolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-pyrrolidin-2-yl-propionic acid: The parent acid form of the ester.

    2-Methyl-2-pyrrolidin-2-yl-propanol: The reduced alcohol form of the ester.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring with various substituents.

Uniqueness

2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester is unique due to its combination of a pyrrolidine ring and a methyl ester group, which imparts distinct chemical and biological properties

Biological Activity

2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and applications in drug discovery and development.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring, which is crucial for its biological activity. The synthesis of this compound typically involves several steps, including the construction of the pyrrolidine ring and subsequent functionalization. Researchers have utilized various synthetic strategies, such as ring construction from cyclic precursors and functionalization under controlled conditions (e.g., condensation reactions at elevated temperatures) to enhance the compound's structural versatility and biological profile .

Pharmacological Applications

  • Antifibrotic Activity : Derivatives of this compound have shown promising antifibrotic effects. In vitro studies demonstrated effective inhibition of collagen expression and hydroxyproline content in specific cell lines, indicating potential applications in treating fibrotic diseases .
  • Antibacterial Properties : Research indicates that compounds containing the pyrrolidine moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated potent effects against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. It is believed to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease .
  • Protein Interaction Studies : In proteomics, derivatives of this compound are utilized to study protein interactions, aiding in the synthesis of peptides that mimic natural proteins for various assays .

Antifibrotic Activity Evaluation

A study evaluated the antifibrotic efficacy of a derivative of this compound on human fibroblast cell lines. The derivative exhibited an IC50 value indicating effective inhibition of collagen synthesis, suggesting its potential as a therapeutic agent for fibrotic conditions.

Antibacterial Testing

In another investigation, a series of 1beta-methylcarbapenems containing substituted aminoethylcarbamoylpyrrolidine moieties were synthesized and tested for antibacterial activity. One compound demonstrated significant potency against MRSA, highlighting the importance of the pyrrolidine structure in enhancing biological efficacy .

Data Table: Summary of Biological Activities

Activity Type Description IC50/Effectiveness
AntifibroticInhibition of collagen expressionIC50 values indicating effective inhibition
AntibacterialActivity against Gram-positive/negative bacteriaPotent against MRSA
NeuroprotectiveInhibition of amyloid-beta peptide productionEffective in reducing peptide levels
Protein InteractionSynthesis of peptides for proteomics studiesFacilitates protein behavior analysis

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-methyl-2-pyrrolidin-2-yl-propionic acid methyl ester?

  • Methodology :

  • Reaction Conditions : High-temperature (160–165°C) reactions in polar aprotic solvents like N-methylpyrrolidone (NMP) with potassium acetate as a base (common in ester synthesis) .

  • Monitoring : Gas chromatography (GC) is effective for tracking reaction progress and purity, as demonstrated in analogous ester syntheses (e.g., acetic acid-(2-methyl-2-phenyl-propyl ester) in ) .

  • Key Considerations : Steric hindrance from the pyrrolidine and methyl groups may necessitate extended reaction times or elevated temperatures.

    • Data Table :
ParameterExample from Adaptability to Target Compound
SolventN-methylpyrrolidoneLikely suitable (polar aprotic)
BasePotassium acetateApplicable for esterification
Temp.160–165°CMay require optimization

Q. How can researchers characterize the purity and identity of this compound?

  • Methodology :

  • GC-MS : Retention time and spectral matching (e.g., Wiley library) are critical for identification, as shown for structurally similar methyl esters (e.g., 8-methoxy octanoic acid methyl ester in ) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+1]+) and fragmentation patterns (e.g., loss of ester groups) aid in structural confirmation .

Advanced Research Questions

Q. What steric or electronic factors influence the reactivity of this compound in enzyme-catalyzed reactions?

  • Methodology :

  • Substrate Profiling : Test activity with transaminases or hydrolases using assays like the acetophenone method (see for enzyme activity with oxo esters) .

  • Steric Analysis : The compound’s branched structure (PSA: 51.13, LogP: 0.62) may hinder enzyme active-site access, necessitating mutagenesis studies (e.g., single-point mutations to accommodate bulky substrates) .

    • Contradiction Alert :
  • While highlights enzyme activity with aliphatic esters, steric hindrance from the pyrrolidine ring in the target compound could reduce reactivity. Comparative kinetic studies are recommended.

Q. How can chromatographic challenges (e.g., co-elution) be resolved when analyzing this compound alongside structurally similar esters?

  • Methodology :

  • Retention Index Calibration : Use homologous series (e.g., C8–C18 methyl esters in ) to establish retention indices .

  • Derivatization : Introduce polar groups (e.g., silylation) to alter retention behavior and improve separation .

    • Data Table :
TechniqueApplication Example (Evidence)Target Compound Adaptation
GC-FIDVLCFA methyl esters (Fig. 7)Requires RI calibration
Derivatization3-oxohexanoic acid methyl esterLikely beneficial

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to acidic/basic buffers (pH 2–10) and monitor degradation via HPLC or GC (e.g., ’s post-synthesis purity checks) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., flash point data gaps in suggest need for empirical testing) .

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